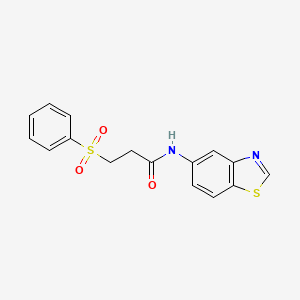

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide

Descripción

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c19-16(8-9-23(20,21)13-4-2-1-3-5-13)18-12-6-7-15-14(10-12)17-11-22-15/h1-7,10-11H,8-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVAYJANCFGART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

Sulfonylation: The benzothiazole intermediate is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-aminopropanoic acid or its derivatives to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The benzothiazole moiety may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

The following analysis compares 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide to structurally related compounds, focusing on core structures, substituents, and reported activities.

Structural and Functional Differences

Table 1: Key Comparisons with Analogs

Key Observations

a) Heterocyclic Core Influence

- Benzothiazole vs.

- Thiazole Derivatives (C3, P6, P10) : Thiazole-based analogs (e.g., C3, P6) prioritize pesticidal activity, likely due to sulfur-mediated interactions with insect enzymes . The target’s benzothiazole may provide broader bioactivity due to increased lipophilicity.

b) Substituent Effects

- Sulfonyl vs. Thioethers : The target’s benzenesulfonyl group is more electron-withdrawing than methylthio (C3) or trifluoropropylthio (P6) groups, possibly increasing oxidative stability and altering binding kinetics .

- Aromatic vs. Aliphatic Sulfonamides : The target’s benzenesulfonyl group may enhance solubility compared to 11a’s ethanesulfonamide, which has a shorter aliphatic chain .

Actividad Biológica

Overview

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide is a synthetic compound characterized by its unique structural features, which include a benzothiazole moiety and a benzenesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula for 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide is C₁₄H₁₅N₃O₂S₂, with a molecular weight of approximately 325.42 g/mol. The compound's structure is significant for its biological activity, as the benzothiazole ring is known to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₂S₂ |

| Molecular Weight | 325.42 g/mol |

| Functional Groups | Benzothiazole, Sulfonamide |

| Solubility | Soluble in DMSO |

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and modulate various signaling pathways. The sulfonamide group can act as a binding site for enzymes, while the benzothiazole ring can interact with hydrophobic pockets within target proteins. This interaction can lead to the inhibition of pathways involved in inflammation and cancer cell proliferation.

Anticancer Properties

Research has indicated that 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.

Anti-inflammatory Effects

The compound has also shown promising results in reducing inflammation. In animal models of inflammatory diseases, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Studies

- In Vitro Anticancer Activity : A study evaluated the effects of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of treatment. The compound was found to activate caspases 3 and 9, indicating an apoptotic mechanism .

- Anti-inflammatory Study : In a murine model of arthritis, administration of the compound led to a significant reduction in paw swelling and joint damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives, highlighting how modifications to the benzothiazole ring influence biological activity. For instance, substituents on the benzothiazole ring can enhance potency against specific targets while minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.